molecular formula C24H28Cl3FO4 B194722 Triclonide CAS No. 26849-57-0

Triclonide

Cat. No. B194722
CAS RN: 26849-57-0
M. Wt: 505.8 g/mol
InChI Key: VSVSLEMVVAYTQW-VSXGLTOVSA-N
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Description

Molecular Structure Analysis

Triclonide has a molecular formula of C24H28Cl3FO4 . Its molecular weight is 505.8 g/mol . The IUPAC name and SMILES representation provide a description of its molecular structure .

Scientific Research Applications

Photodegradation in Water and Wastewater

Triclosan, often referred to as triclonide, has been studied for its photodegradation properties. Research indicates that triclosan photodegrades in water and wastewater, forming dibenzodichlorodioxin as a by-product. This process depends on factors like pH and organic matter content, and these by-products can persist through water treatment processes, necessitating improved treatment techniques (Mezcúa et al., 2004).

Antimicrobial and Anti-inflammatory Actions

Pentacyclic triterpenes (PTs), as aglycones of saponins, are widely distributed in plants and used in folk medicine for their anti-inflammatory properties. They affect proinflammatory mediator signaling pathways and have been studied in animal models and clinical trials (Safayhi & Sailer, 1997).

Environmental Impact and Detection Methods

Triclosan is a common biocide with widespread use, leading to its abundance in natural environments. Its detection in various matrices, including water samples, is crucial due to its potential environmental impact. Visual spectroscopy methods have been developed for selective determination of triclosan, enhancing detection efficiency in environmental samples (Gopalakrishnan et al., 2021).

Impact on Antibiotic Resistance

Triclosan's antimicrobial properties and its presence in wastewater treatment plants raise concerns about its impact on antibiotic resistance in the environment. Studies suggest that triclosan may select for multidrug resistance in environmental microbial communities, highlighting the need for further research in this area (Carey & McNamara, 2015).

Biosynthesis and Engineering in Plants

Research on triterpenoid saponins, including their biosynthesis and engineering in plants, has revealed their defensive role against pathogens and herbivores. These compounds, beneficial for humans, are being explored for their biotechnological applications, including in the medicinal field (Sawai & Saito, 2011).

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVSLEMVVAYTQW-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl3FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181367
Record name Triclonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclonide

CAS RN

26849-57-0
Record name Triclonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26849-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WS Lecture - Haemostasis, 1982 - karger.com
A first level of pharmacological interference with platelet function is located at the site of the agonist-receptor interaction (receptors for collagen, adenosine diphosphate, serotonin, …
Number of citations: 28 karger.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
CH Hennekens - Lancet, 1997 - patentboca.com
(57) ABSTRACT The invention involves methods for characterizing an individual's risk profile of developing a future cardiovascular disorder by obtaining a level of the marker of …
Number of citations: 0 www.patentboca.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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